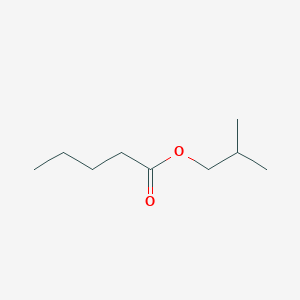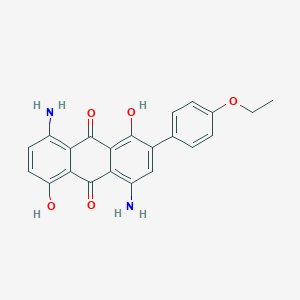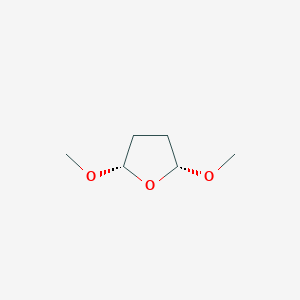
Natriumferrocyanid-Decahydrat
Übersicht
Beschreibung
Ferrate(4-), hexakis(cyano-C)-, tetrasodium, decahydrate, (oc-6-11)- is a useful research compound. Its molecular formula is C6H20FeN6Na4O10 and its molecular weight is 484.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ferrate(4-), hexakis(cyano-C)-, tetrasodium, decahydrate, (oc-6-11)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferrate(4-), hexakis(cyano-C)-, tetrasodium, decahydrate, (oc-6-11)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lebensmittelzusatzstoffe
Natriumferrocyanid (E 535) wird vom Gremium für Lebensmittelzusatzstoffe und -quellen (ANS) als Lebensmittelzusatzstoff neu bewertet. Es ist in der EU in zwei Lebensmittelkategorien als Salzsubstitut zugelassen . Die diätetische Exposition gegenüber Ferrocyaniden aus deren Verwendung als Lebensmittelzusatzstoffe wurde auf der Grundlage eines regulatorischen Szenarios zur Bewertung der maximalen Exposition berechnet .
Natrium-Ionen-Batterien
Natriumferrocyanid-Decahydrat kann als Vorläufer zur Synthese von Na-angereicherten Na 1+x Fe [Fe (CN) 6] -Gerüsten in NaCl verwendet werden, die als Kathode für Natrium-Ionen-Batterien verwendet werden können . Es wird auch in wässrigen Natrium-Ionen-Batterien (AIBs) als Elektrolytzusatz verwendet . Diese Methode beinhaltet die Einführung von Natriumferrocyanid als unterstützendes Salz in einer hochkonzentrierten wässrigen Elektrolytlösung auf NaClO4-Basis .
Schweißdrahtstabilisator
Es wird als Stabilisator für die Beschichtung von Schweißelektroden verwendet . Diese Anwendung nutzt die chemischen Eigenschaften der Verbindung, um die Leistung und Sicherheit von Schweißelektroden zu verbessern.
Erdölindustrie
In der Erdölindustrie wird Natriumferrocyanid zur Entfernung von Mercaptanen verwendet . Mercaptane sind eine Klasse von Organoschwefelverbindungen, die zu unangenehmen Gerüchen beitragen können, und deren Entfernung in verschiedenen industriellen Prozessen entscheidend ist.
Antibackmittel
In der EU waren Ferrocyanide (E 535–538) Stand 2018 ausschließlich als Zusatzstoffe in Salz und Salzsubstituten zugelassen, wo sie als Antibackmittel dienen . Antibackmittel sind Stoffe, die die Bildung von Klumpen in bestimmten Feststoffen verhindern und einen rieselfähigen Zustand ermöglichen.
Energiespeichersysteme
Wässrige Natrium-Ionen-Batterien (ASIBs) gelten als vielversprechende Kandidaten für die Energiespeicherung im Netz . Natriumferrocyanid wird in diesen Batterien verwendet, um ihre spezifische Energie und ihre Zyklenstabilität zu verbessern
Safety and Hazards
This compound is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 . It’s harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and disposing of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .
Wirkmechanismus
Target of Action
Sodium ferrocyanide decahydrate, also known as tetrasodium hexacyanoferrate decahydrate, is a coordination compound . It is primarily used as an anticaking agent in salt and salt substitutes . It also finds use in the petroleum industry for the removal of mercaptans and as a stabilizer for the coating on welding rods .
Mode of Action
The compound interacts with its targets through its cyanide ligands . Exposure to uv light or the addition of an acid can result in the production of hydrogen cyanide gas, which is extremely toxic .
Biochemical Pathways
Sodium ferrocyanide decahydrate can be used as a precursor to synthesize Na-enriched Na1+xFe[Fe(CN)6] frameworks in NaCl, which can be used as a cathode for sodium-ion batteries . This suggests that the compound may interact with biochemical pathways related to energy storage and transfer.
Pharmacokinetics
The compound is soluble in water and insoluble in alcohol , which suggests that it could be readily absorbed and distributed in the body through the bloodstream.
Result of Action
The primary result of sodium ferrocyanide decahydrate’s action is its ability to prevent caking in salt and salt substitutes . In the petroleum industry, it aids in the removal of mercaptans . When combined with an Fe(III) salt, it converts to a deep blue pigment called Prussian blue .
Action Environment
Environmental factors can influence the action of sodium ferrocyanide decahydrate. For instance, the compound’s solubility increases with temperature , which could potentially enhance its bioavailability and efficacy. Exposure to uv light or acidic conditions can lead to the production of toxic hydrogen cyanide gas . Therefore, the compound’s action, efficacy, and stability are highly dependent on its environment.
Biochemische Analyse
Biochemical Properties
Sodium ferrocyanide decahydrate interacts with various enzymes and proteins. For instance, certain microorganisms produce enzymes that can degrade and utilize cyanide, a component of Sodium ferrocyanide decahydrate . The major byproducts of cyanide degradation are alanine, glutamic acid, alpha-amino-butyric acid, beta-cyanoalanine, pterin etc .
Cellular Effects
It is known that the compound has high solubility, which is a critical factor for its application in energy-dense flow batteries . This suggests that Sodium ferrocyanide decahydrate could potentially influence cellular processes related to ion transport and homeostasis.
Molecular Mechanism
The molecular mechanism of Sodium ferrocyanide decahydrate is complex and involves multiple interactions at the molecular level. For instance, it can be used as a precursor to synthesize Na-enriched frameworks in NaCl, which can be used as a cathode for sodium-ion batteries . This suggests that Sodium ferrocyanide decahydrate might interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It has been shown that ferrocyanides demonstrate solubilities of up to 2.3 M and show extended cycling over 200 days, highlighting the anions’ stability near neutral pH .
Dosage Effects in Animal Models
It is known that the compound has low toxicity, with an acceptable daily intake of 0–0.025 mg/kg body weight .
Metabolic Pathways
Sodium ferrocyanide decahydrate is involved in various metabolic pathways. For instance, certain microorganisms can degrade and utilize cyanide, a component of Sodium ferrocyanide decahydrate, as carbon and nitrogen sources .
Transport and Distribution
Its high solubility suggests that it could potentially be transported and distributed efficiently within cells .
Eigenschaften
IUPAC Name |
tetrasodium;iron(2+);hexacyanide;decahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.4Na.10H2O/c6*1-2;;;;;;;;;;;;;;;/h;;;;;;;;;;;10*1H2/q6*-1;+2;4*+1;;;;;;;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSUDVTVQZUDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20FeN6Na4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932294 | |
| Record name | Iron(2+) sodium cyanide--water (1/4/6/10) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14434-22-1 | |
| Record name | Iron(2+) sodium cyanide--water (1/4/6/10) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM FERROCYANIDE DECAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG0CLR485X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















